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Benzo(a)pyren-6-ol, 1-nitro-

Cat. No.: B14359280
CAS No.: 92758-46-8
M. Wt: 313.3 g/mol
InChI Key: AHKGWCYMMNELRP-UHFFFAOYSA-N
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Description

Overview of Polycyclic Aromatic Hydrocarbon Derivatives and their Environmental Significance

Polycyclic aromatic hydrocarbons are a group of organic compounds composed of two or more fused aromatic rings. mdpi.com They are formed from the incomplete combustion of organic materials, leading to their widespread presence in the environment. inchem.org While the 16 PAHs prioritized by the U.S. Environmental Protection Agency (EPA) are well-studied, a vast number of their derivatives, such as nitro- and hydroxylated PAHs, also populate environmental matrices. nih.gov

Distinctive Structural Features and Isomeric Considerations of Benzo(a)pyren-6-ol, 1-nitro-

The structure of Benzo(a)pyren-6-ol, 1-nitro- is defined by the benzo[a]pyrene (B130552) backbone, a five-ring aromatic system, with a nitro group at the 1-position and a hydroxyl group at the 6-position. The precise positioning of these functional groups is critical as it dictates the molecule's electronic properties, reactivity, and ultimately its biological activity.

Isomerism plays a crucial role in the toxicology of substituted PAHs. For instance, studies on nitrobenzo[a]pyrene isomers (1-nitro-, 3-nitro-, and 6-nitrobenzo[a]pyrene) have shown that the position of the nitro group significantly influences their mutagenic potential. nih.gov The 1- and 3-nitro isomers are generally found to be more mutagenic than the 6-nitro isomer. nih.gov This difference is attributed to how the isomer's electronic properties, such as electron affinity and dipole moment, affect its interaction with enzymes and its reduction potential. nih.gov

Similarly, for hydroxynitropyrenes, the position of the hydroxyl group relative to the nitro group impacts their biological activity. Studies on monohydroxylated derivatives of 1-nitropyrene (B107360) have demonstrated that different isomers exhibit varying degrees of estrogenic, antiestrogenic, and antiandrogenic activities. nii.ac.jp For Benzo(a)pyren-6-ol, 1-nitro-, the specific arrangement of the nitro and hydroxyl groups would create a unique electronic distribution across the aromatic system, likely influencing its metabolic fate and toxicological profile in ways that cannot be simply extrapolated from its parent compound or singly substituted derivatives.

Current Research Gaps and Future Directions for Benzo(a)pyren-6-ol, 1-nitro- Studies

The most significant aspect of Benzo(a)pyren-6-ol, 1-nitro- is the profound lack of dedicated research. A comprehensive review of available scientific literature reveals no specific studies on its synthesis, physicochemical properties, environmental occurrence, or toxicological effects. This highlights a major research gap.

Future research should be directed towards filling these fundamental knowledge gaps:

Synthesis and Characterization: Developing a reliable method for the synthesis of Benzo(a)pyren-6-ol, 1-nitro- is the first crucial step. researchgate.netacs.orgrsc.orgwiley.com This would enable the production of a pure standard for subsequent physicochemical and toxicological analyses.

Physicochemical Properties: Detailed characterization of its properties, such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow), is essential for predicting its environmental fate and transport.

Environmental Occurrence: Targeted analytical methods need to be developed and applied to environmental samples (air, water, soil, sediment) to determine if this compound is present and at what concentrations. mdpi.cominchem.org

Toxicological Assessment: In vitro and in vivo studies are necessary to evaluate the mutagenicity, carcinogenicity, and other toxic endpoints of Benzo(a)pyren-6-ol, 1-nitro-. This would involve assessing its ability to damage DNA and its interaction with key cellular receptors.

Metabolic Studies: Investigating the metabolic pathways of this compound in different organisms would provide insight into its potential for detoxification or bioactivation into more harmful substances. dntb.gov.uahealtheffects.orgtandfonline.com

The study of sparsely characterized PAH derivatives like Benzo(a)pyren-6-ol, 1-nitro- is critical for a more comprehensive understanding of the health risks associated with environmental PAH pollution. nih.govtandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H11NO3 B14359280 Benzo(a)pyren-6-ol, 1-nitro- CAS No. 92758-46-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92758-46-8

Molecular Formula

C20H11NO3

Molecular Weight

313.3 g/mol

IUPAC Name

1-nitrobenzo[a]pyren-6-ol

InChI

InChI=1S/C20H11NO3/c22-20-14-4-2-1-3-12(14)13-8-9-15-17(21(23)24)10-6-11-5-7-16(20)19(13)18(11)15/h1-10,22H

InChI Key

AHKGWCYMMNELRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C2O)C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C=C3

Origin of Product

United States

Advanced Synthetic Methodologies for Benzo a Pyren 6 Ol, 1 Nitro and Positional Isomers

Controlled Nitration Reactions of Hydroxylated Benzo[a]pyrene (B130552) Scaffolds

The direct nitration of hydroxylated benzo[a]pyrene precursors is a primary route for the synthesis of nitro-hydroxylated derivatives. The hydroxyl group is a strongly activating, ortho-, para-directing group, which significantly influences the position of the incoming nitro group. However, the complexity of the benzo[a]pyrene ring system means that multiple positions are activated, necessitating carefully controlled reaction conditions to achieve regioselectivity.

Research into the nitration of phenolic compounds suggests that the choice of nitrating agent and reaction conditions are critical in directing the substitution pattern. While common nitrating agents like nitric acid in sulfuric acid are often too aggressive and lead to a mixture of isomers and oxidation byproducts, milder reagents can offer greater control.

Table 1: Comparison of Nitrating Agents for Phenolic Arenes

Nitrating AgentTypical ConditionsObservations on Regioselectivity
HNO₃ / H₂SO₄0-25 °CStrong nitrating conditions, often leads to a mixture of isomers and potential oxidation.
NaNO₂ in acidMild acidic conditionsCan provide better regioselectivity for activated systems.
Acetyl nitrate (B79036) (CH₃COONO₂)Anhydrous conditionsGenerally milder than mixed acid, can favor specific isomers.
Metal nitrates (e.g., Cu(NO₃)₂)In acetic anhydrideCan offer regioselective nitration for certain aromatic compounds.

For the synthesis of Benzo(a)pyren-6-ol, 1-nitro-, the nitration of 6-hydroxybenzo[a]pyrene (B1212588) would be the logical starting point. The hydroxyl group at the 6-position would be expected to direct nitration to the ortho and para positions. However, the electronic and steric environment of the benzo[a]pyrene core will ultimately determine the final isomer distribution. Achieving nitration specifically at the 1-position would likely require specialized catalytic systems or the use of blocking groups to deactivate other reactive sites.

Selective Hydroxylation of Nitrated Benzo[a]pyrene Precursors

An alternative synthetic strategy involves the introduction of a hydroxyl group onto a pre-existing nitrated benzo[a]pyrene scaffold. This approach is challenging due to the deactivating nature of the nitro group, which makes subsequent electrophilic substitution, such as hydroxylation, difficult. However, nucleophilic hydroxylation methods or multi-step synthetic sequences can be employed.

One potential pathway is the enzymatic hydroxylation of nitro-PAHs. While not a traditional synthetic method, biochemical approaches using cytochrome P450 enzymes have been shown to hydroxylate various PAHs and their derivatives. The regioselectivity of these enzymatic reactions can be high, potentially offering a route to specific isomers that are difficult to obtain through conventional chemical synthesis.

Another approach involves the conversion of the nitro group into a different functional group that can then be transformed into a hydroxyl group. For instance, the reduction of a nitro group to an amine, followed by diazotization and subsequent hydrolysis, is a classic method for introducing a hydroxyl group. However, the compatibility of these reaction conditions with the sensitive benzo[a]pyrene core must be carefully considered.

A study on the synthesis of 1-, 3-, and 6-nitrobenzo[a]pyrene provides a method for obtaining key precursors. nih.gov This involves the nitration of 7,8,9,10-tetrahydrobenzo[a]pyrene, followed by chromatographic separation of the nitro isomers and subsequent dehydrogenation to yield the aromatic nitrobenzo[a]pyrenes. nih.gov While this provides the necessary nitrated starting materials, the challenge of selectively introducing a hydroxyl group at the 6-position remains.

Isolation and Purification Strategies for Novel Nitro-Hydroxylated Benzo[a]pyrene Isomers

Due to the formation of multiple isomers in many of the synthetic routes, the isolation and purification of the target compound are critical steps. High-performance liquid chromatography (HPLC) is the most powerful and widely used technique for the separation of complex mixtures of PAH derivatives.

The choice of stationary phase, mobile phase composition, and detector are crucial for achieving baseline separation of closely related isomers. Reversed-phase HPLC, utilizing C18 columns, is a common starting point for the separation of nonpolar compounds like benzo[a]pyrene derivatives.

Table 2: HPLC Parameters for the Separation of Benzo[a]pyrene Derivatives

ParameterTypical ConditionsRationale
Stationary Phase C18, Phenyl-HexylC18 provides good hydrophobic retention. Phenyl phases can offer different selectivity based on π-π interactions.
Mobile Phase Acetonitrile/Water or Methanol/Water gradientsGradient elution is often necessary to resolve complex mixtures with a wide range of polarities.
Detector UV-Vis (Diode Array Detector), FluorescenceUV-Vis provides general detection. Fluorescence detection offers high sensitivity and selectivity for fluorescent PAHs.
Column Temperature 30-40 °CTemperature can influence selectivity and peak shape.

For nitrated PAHs, which are often not fluorescent, a reduction step to the corresponding highly fluorescent amines can be employed either pre-column or post-column to enhance detection sensitivity.

The successful separation of benzo[a]pyrene-quinone isomers, which are structurally related to hydroxylated derivatives, has been demonstrated using a combination of liquid chromatography-mass spectrometry (LC-MS) and response surface methodology to optimize the separation conditions. This highlights the importance of systematic method development for resolving complex isomeric mixtures.

Metabolic Transformation and Bioremediation Pathways of Benzo a Pyren 6 Ol, 1 Nitro

Mammalian Metabolic Pathways

In mammals, the metabolism of xenobiotics like Benzo(a)pyren-6-ol, 1-nitro- is primarily carried out in the liver and proceeds through two main phases. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups to increase water solubility and facilitate excretion.

Phase I metabolism of nitro-hydroxylated PAHs involves two principal types of reactions: oxidation of the aromatic rings and reduction of the nitro group.

The Cytochrome P450 (CYP) superfamily of enzymes is central to the oxidative metabolism of PAHs. researchgate.net For nitro-PAHs, the position of the nitro group can significantly influence the regioselectivity of CYP-mediated oxidation. tandfonline.com In the case of 6-nitrobenzo[a]pyrene, the nitro group at the C-6 position has been shown to block metabolism at the adjacent peri-positions (C-7, C-8) and instead direct oxidation towards the C-1 and C-3 positions. tandfonline.comnih.gov This suggests that Benzo(a)pyren-6-ol, 1-nitro- could undergo further hydroxylation on the benzo-ring system, away from the substituted positions.

Studies on the related compound, 1-nitropyrene (B107360), have identified specific human CYP isoforms involved in its oxidation. CYP3A4 and CYP3A3 show significant activity in its C-oxidation, producing metabolites such as 1-nitropyren-3-ol, 1-nitropyren-6-ol, and 1-nitropyren-8-ol. nih.gov Furthermore, human P450 2A13 has been found to efficiently oxidize 1-nitropyrene to several oxygenated products. nih.gov While direct evidence for Benzo(a)pyren-6-ol, 1-nitro- is limited, these findings indicate that CYP enzymes, particularly from the CYP1A, CYP2A, and CYP3A subfamilies, are likely responsible for its oxidative metabolism, potentially forming dihydroxy-nitro- or trihydroxy-nitro-benzo[a]pyrene intermediates. nih.govpreprints.orgnih.gov

Table 1: Key Cytochrome P450 Enzymes in the Metabolism of Related Nitro-PAHs

Enzyme FamilySpecific IsoformSubstrate StudiedKey MetabolitesReference(s)
CYP1 CYP1A1, CYP1B1Benzo[a]pyrene (B130552), 1-NitropyreneEpoxides, Dihydrodiols, Phenols preprints.orgnih.gov
CYP2A CYP2A131-NitropyreneOxygenated products nih.govnih.gov
CYP3A CYP3A3, CYP3A41-Nitropyrene1-Nitropyren-3-ol, 1-Nitropyren-6-ol, 1-Nitropyren-8-ol nih.gov

A crucial pathway in the metabolism of nitro-PAHs is the reduction of the nitro group to form an amino group, proceeding through nitroso and hydroxylamino intermediates. wiley.com This reaction can be catalyzed by various enzymes, including cytosolic reductases and gut microflora. researchgate.net Research on isomers of nitrobenzo[a]pyrene (nitro-BaP) has shown that intestinal microflora can effectively perform this reduction under anaerobic conditions. nih.govnih.gov

In studies using rat intestinal microflora, 6-nitrobenzo[a]pyrene was metabolized to 6-aminobenzo[a]pyrene, with a conversion rate of 51% after 48 hours. nih.govnih.gov Similarly, human intestinal microflora metabolized 6-nitrobenzo[a]pyrene to 6-nitrosobenzo[a]pyrene and subsequently to 6-aminobenzo[a]pyrene. researchgate.net This indicates that the nitro group of Benzo(a)pyren-6-ol, 1-nitro- is susceptible to reduction, likely leading to the formation of 1-aminobenzo[a]pyren-6-ol. This reductive pathway is significant as the resulting aromatic amines and their intermediates can be highly reactive.

Phase II reactions are typically detoxification pathways that increase the hydrophilicity of metabolites, facilitating their elimination. slideshare.net The primary conjugation reactions for hydroxylated PAHs are glucuronidation and sulfation. mdpi.com The hydroxyl group of Benzo(a)pyren-6-ol, 1-nitro-, as well as any additional hydroxyl groups introduced during Phase I metabolism, are targets for these enzymes.

Fungal metabolism studies, which often parallel mammalian pathways, provide significant insight. The fungus Cunninghamella elegans metabolizes 6-nitrobenzo[a]pyrene by first hydroxylating it at the C-1 and C-3 positions, followed by conjugation. tandfonline.comnih.gov It forms glucoside and sulfate (B86663) conjugates of 1- and 3-hydroxy-6-nitrobenzo[a]pyrene. nih.gov More specifically, C. elegans has been shown to form a sulfate conjugate from 1-hydroxy-6-nitrobenzo[a]pyrene. nih.gov These findings strongly suggest that in mammals, the 6-hydroxy group of Benzo(a)pyren-6-ol, 1-nitro- would be a substrate for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), leading to the formation of Benzo(a)pyren-6-ol, 1-nitro- glucuronide and Benzo(a)pyren-6-ol, 1-nitro- sulfate. researchgate.netnih.gov

The gut microbiome plays a significant role in the metabolism of xenobiotics, including PAHs, through both direct and indirect mechanisms. nih.govmdpi.com As mentioned previously, intestinal microflora directly metabolize nitro-PAHs via nitroreduction, converting compounds like 6-nitrobenzo[a]pyrene into 6-aminobenzo[a]pyrene. researchgate.netnih.gov

Table 2: Microbial Influence on the Metabolism of Related Nitro-PAHs

Organism/SystemSubstrateMetabolic ReactionResulting Metabolite(s)Reference(s)
Rat Intestinal Microflora6-Nitrobenzo[a]pyreneNitroreduction6-Aminobenzo[a]pyrene nih.govnih.gov
Human Intestinal Microflora6-Nitrobenzo[a]pyreneNitroreduction6-Nitrosobenzo[a]pyrene, 6-Aminobenzo[a]pyrene researchgate.net
Conventional vs. Germ-Free Mice1-NitropyreneHost Hepatic Oxidation (Indirect influence)Altered P450 activity and metabolite profiles nih.govresearchgate.net

Phase I Biotransformations of Nitro-Hydroxylated PAHs

Microbial Biodegradation and Bioremediation Potential

While mammalian metabolism often leads to bioactivation, microbial degradation can offer pathways for the complete mineralization or detoxification of pollutants, forming the basis for bioremediation strategies. mdpi.comnih.gov Bacteria, fungi, and algae have been shown to degrade various PAHs. researchgate.net

The high molecular weight and complex structure of benzo[a]pyrene derivatives make them generally recalcitrant to microbial attack. nih.govmdpi.com However, several microbial species have demonstrated the ability to transform and degrade related compounds. The fungus Cunninghamella elegans is notable for its ability to metabolize 6-nitrobenzo[a]pyrene into polar, water-soluble glucoside and sulfate conjugates, which are considered detoxification products. tandfonline.comnih.gov This transformation of a toxic nitro-PAH into inactive compounds highlights a potential application in the bioremediation of contaminated waste. nih.gov

Bacteria are also key players in PAH degradation. Some bacteria can utilize PAHs as a source of carbon and energy, while others transform them via co-metabolism. nih.govbiorxiv.org For instance, a Mycobacterium sp. has been shown to co-metabolize 1-nitropyrene and 6-nitrochrysene (B1204248). nih.gov Mycobacterium vanbaalenii PYR-1 is known for its metabolic versatility and its ability to transform a wide range of PAHs, including 1-nitropyrene and benzo[a]pyrene. asm.org The initial step in bacterial degradation of PAHs typically involves dioxygenase enzymes, which incorporate two oxygen atoms into the aromatic ring to form cis-dihydrodiols, a different mechanism from the monooxygenases and epoxide hydrolases used by fungi and mammals. researchgate.net Although specific studies on the biodegradation of Benzo(a)pyren-6-ol, 1-nitro- are scarce, the existing research on nitro-PAHs suggests that a consortium of microorganisms, employing various metabolic strategies, could be effective in its bioremediation.

Fungal Transformation Pathways and Detoxification Mechanisms

Fungi, particularly white-rot fungi like Cunninghamella elegans, play a significant role in the transformation of complex aromatic compounds, including nitro-polycyclic aromatic hydrocarbons (nitro-PAHs). nih.govasm.orgoup.com While direct metabolic studies on Benzo(a)pyren-6-ol, 1-nitro- are not extensively detailed, the transformation pathways can be inferred from research on structurally similar nitro-PAHs, such as 6-nitrobenzo[a]pyrene. nih.govresearchgate.net The fungal metabolism of these compounds typically involves a two-phase process aimed at detoxification. nih.govoup.com

Phase I of the transformation is characterized by oxidation. Fungi utilize cytochrome P-450 monooxygenase enzyme systems to introduce hydroxyl groups onto the aromatic structure, forming nitrophenols. nih.govasm.org For instance, Cunninghamella elegans metabolizes 6-nitrobenzo[a]pyrene by introducing hydroxyl groups at the C-1 and C-3 positions. nih.govresearchgate.net This initial oxidation is a crucial activation step, preparing the molecule for further modification. The presence of a nitro group on the PAH can influence the position of these enzymatic attacks. Studies on 6-nitrobenzo[a]pyrene revealed that the nitro group at the C-6 position effectively blocks metabolic activity at the adjacent C-7 and C-8 positions, thereby directing hydroxylation to other sites like C-1 and C-3. nih.govresearchgate.net

Phase II involves conjugation reactions, which significantly increase the water solubility of the metabolites, facilitating their removal and reducing their toxicity. nih.govoup.com The hydroxylated intermediates formed in Phase I are conjugated with molecules such as glucose or sulfate. C. elegans has been observed to form glucoside and sulfate conjugates of 1- and 3-hydroxy-6-nitrobenzo[a]pyrene. nih.govresearchgate.net Similarly, it produces sulfate conjugates from other nitro-PAHs like 6-nitrochrysene and 1-nitrobenzo[e]pyrene. nih.govinchem.org These conjugation reactions are considered a primary detoxification pathway, as the resulting products are generally less mutagenic than the parent nitro-PAH compounds. nih.govasm.orgnih.gov The transformation of 6-nitrobenzo[a]pyrene by C. elegans resulted in a 62% reduction of the parent compound within 168 hours, highlighting the efficiency of this detoxification process. nih.govresearchgate.net

The table below summarizes the fungal metabolites identified from nitro-PAHs structurally related to Benzo(a)pyren-6-ol, 1-nitro-, primarily by Cunninghamella elegans.

Parent Nitro-PAHMajor MetabolitesReference
6-Nitrobenzo[a]pyreneGlucoside conjugates of 6-nitrobenzo[a]pyren-1-ol and 6-nitrobenzo[a]pyren-3-ol; Sulfate conjugate of 6-nitrobenzo[a]pyren-1-ol nih.govresearchgate.netinchem.org
1-NitropyreneGlucoside conjugates of 1-nitropyren-6-ol and 1-nitropyren-8-ol nih.govinchem.org
6-Nitrochrysene6-Nitrochrysene-1-sulfate; 6-Nitrochrysene-2-sulfate nih.govinchem.org
2-Nitrofluorene2-nitro-9-fluorenol; 2-nitro-9-fluorenone; Sulfate conjugates of 7-hydroxy-2-nitro-9-fluorenone inchem.orgnih.govtandfonline.com

Bacterial Degradation of Benzo[a]pyrene and Nitro-PAH Derivatives

The bacterial degradation of high-molecular-weight (HMW) PAHs like benzo[a]pyrene (BaP) is a key process for their removal from contaminated environments. mdpi.comjebas.org However, the addition of a nitro group, as in Benzo(a)pyren-6-ol, 1-nitro-, significantly increases the compound's recalcitrance. aaqr.orgresearchgate.net

Bacteria capable of degrading BaP often belong to genera such as Mycobacterium, Pseudomonas, Rhodococcus, and Sphingomonas. mdpi.comnih.govgavinpublishers.com The initial step in the aerobic degradation of BaP typically involves a dioxygenase enzyme, which incorporates two oxygen atoms into the aromatic ring to form a cis-dihydrodiol. nih.govnih.gov For BaP, enzymatic attacks have been noted at the C-4,5, C-7,8, and C-9,10 positions. nih.govnih.gov Following this initial oxidation, the ring is cleaved, and the molecule is further broken down through various metabolic pathways, eventually leading to intermediates of central metabolic cycles like the tricarboxylic acid (TCA) cycle. gavinpublishers.comnih.gov Some bacterial strains can utilize BaP as the sole source of carbon and energy. For example, a consortium of Bacillus cereus, Micrococcus luteus, and Bradyrhizobium japonicum was able to degrade nearly 80% of BaP within 30 days. nih.gov

The presence of a nitro group complicates this process. Nitro-PAHs are generally more resistant to oxidative degradation because the electron-withdrawing nature of the nitro group can passivate the aromatic rings. researchgate.net While extensive research on the complete bacterial degradation pathway of a hydroxylated nitro-PAH like Benzo(a)pyren-6-ol, 1-nitro- is limited, studies on other nitro-aromatics suggest that bacteria may employ two main strategies: oxidation of the aromatic ring or reduction of the nitro group. Many anaerobic and aerobic bacteria are known to reduce nitro-PAHs to the corresponding and often mutagenic amino-PAHs. nih.govasm.org The degradation of HMW nitro-PAHs is particularly challenging due to their low aqueous solubility, strong adsorption to soil, and the polar character of the nitro group. aaqr.org

The table below presents examples of bacterial strains capable of degrading the parent compound, Benzo[a]pyrene.

Bacterial Strain(s)Degradation ConditionDegradation RateReference
Pseudomonas aeruginosa PSA550 ppm BaP, 25 days88% mdpi.com
Rhodococcus sp. NJ250 ppm BaP, 25 days47% mdpi.com
Mycobacterium vanbaalenii PYR-1Sediment-water microcosm, 28 daysMineralized ~36% of added BaP nih.gov
Bacterial Consortium (B. cereus, M. luteus, B. japonicum)40 µmol·L−1 BaP, 30 days~80% nih.gov
Hydrogenophaga sp. PYR1Anaerobic, iron-reducing conditionsSignificant degradation rsc.org

Factors Influencing Biodegradation Efficiency

The efficiency of microbial degradation of Benzo(a)pyren-6-ol, 1-nitro- is governed by a complex interplay of environmental factors and the compound's intrinsic properties. pjoes.comopenbiotechnologyjournal.com These factors affect microbial activity, enzyme function, and the bioavailability of the contaminant.

Environmental Factors:

Temperature: Biodegradation can occur over a wide temperature range, but higher temperatures generally increase the solubility, bioavailability, and diffusion rates of PAHs, enhancing degradation. openbiotechnologyjournal.com

pH: Microbial enzymes have optimal pH ranges for activity. Deviations from this range can significantly slow down or halt metabolic processes. openbiotechnologyjournal.com

Oxygen and Nutrients: Aerobic degradation of PAHs is typically much faster than anaerobic degradation. gavinpublishers.comopenbiotechnologyjournal.com The availability of oxygen as an electron acceptor is often a rate-limiting step. Additionally, the presence of essential nutrients like nitrogen and phosphorus can stimulate microbial growth and enhance PAH degradation. pjoes.com

Salinity: In marine or estuarine environments, high salinity can impact microbial community structure and metabolic activity. pjoes.com

Substrate-Related Factors:

Bioavailability: This is a critical factor for hydrophobic compounds like PAHs and their derivatives. openbiotechnologyjournal.com Low water solubility and a strong tendency to adsorb to soil or sediment particles limit the availability of the compound to microorganisms. pjoes.comopenbiotechnologyjournal.com The degradation of HMW nitro-PAHs is particularly challenging due to strong adsorption to soil organic matter. aaqr.org

Chemical Structure: The complexity of the molecule plays a crucial role. HMW PAHs (four or more rings) are more resistant to degradation than LMW PAHs. nih.govglobalscienceresearchjournals.org The presence, number, and position of functional groups like the nitro group in Benzo(a)pyren-6-ol, 1-nitro- further increase its stability and resistance to microbial attack. researchgate.netglobalscienceresearchjournals.org

Concentration: High concentrations of PAHs and their derivatives can be toxic to the degrading microorganisms, inhibiting their growth and metabolic activity. nih.gov Conversely, very low concentrations may not be sufficient to induce the necessary degradative enzymes. researchgate.net

Presence of Co-contaminants and Surfactants: The presence of other organic compounds can either inhibit or enhance degradation, depending on whether they are preferred substrates or can induce co-metabolism. pjoes.com Surfactants can increase the bioavailability of hydrophobic compounds, but their effect depends on the specific surfactant, its concentration, and the microbial strain involved. pjoes.comglobalscienceresearchjournals.org

Molecular Mechanisms of Action for Benzo a Pyren 6 Ol, 1 Nitro at Biological Interfaces

Genotoxic Mechanisms of Activated Metabolites

The genotoxicity of Benzo(a)pyren-6-ol, 1-nitro- is primarily attributed to the ability of its activated metabolites to interact with genetic material, leading to the formation of DNA adducts and subsequent mutations.

Formation of Covalent DNA Adducts

Metabolic activation of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) is a critical prerequisite for their covalent binding to DNA, a key event in chemical carcinogenesis. acs.orgtera.org In the case of benzo(a)pyrene derivatives, two principal metabolic pathways lead to the formation of DNA-reactive species: one-electron oxidation to a radical cation and monooxygenation to a diol epoxide. researchgate.net

For 1- and 3-nitrobenzo[a]pyrene, metabolic studies have revealed the formation of trans-7,8-dihydrodiols and 7,8,9,10-tetrahydrotetrols, suggesting that their corresponding trans-7,8-diol-9,10-epoxides are the ultimate mutagenic metabolites. nih.gov A specific DNA adduct, 10-(deoxyguanosin-N2-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydro-3-nitro-B[a]P, has been identified from the reaction of 3-nitro-B[a]P trans-7,8-diol-anti-9,10-epoxide with calf thymus DNA. nih.gov Another adduct, 6-(deoxyguanosin-N2-yl)-3-amino-B[a]P, was formed from the in-situ prepared N-hydroxy-3-amino-B[a]P. nih.gov

While specific studies on Benzo(a)pyren-6-ol, 1-nitro- are limited, the metabolic pathways of similar compounds provide a framework for understanding its potential to form DNA adducts. For instance, the metabolism of 6-nitrobenzo(a)pyrene has been shown to result in DNA adduct formation in various biological systems, including bacteria and animal tissues. iarc.fr The table below summarizes key findings on DNA adduct formation by related nitro-PAHs.

CompoundMetabolic PathwayResulting AdductReference
3-nitrobenzo[a]pyreneRing Oxidation10-(deoxyguanosin-N2-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydro-3-nitro-B[a]P nih.gov
3-nitrobenzo[a]pyreneNitroreduction6-(deoxyguanosin-N2-yl)-3-amino-B[a]P nih.gov
6-nitrobenzo[a]pyreneNot specifiedDNA adducts detected in rat lung and liver iarc.fr
1-nitropyrene (B107360)NitroreductionN-(deoxyguanosin-8-yl)-1-aminopyrene aacrjournals.org

Induction of Mutagenesis and DNA Damage

The formation of DNA adducts can lead to errors during DNA replication and repair, resulting in mutations. tera.org Nitro-PAHs, including isomers of nitrobenzo[a]pyrene, are known to be potent mutagens in bacterial assays, such as the Salmonella/microsome test. tandfonline.comnih.gov The mutagenic potential of these compounds is often dependent on their metabolic activation. nih.gov

Studies on benzo[a]pyrene (B130552) have demonstrated that its treatment of human T lymphocytes leads to a significant increase in the expression and activity of CYP1 enzymes, which in turn generate metabolites that cause DNA adducts and double-strand breaks. nih.gov This DNA damage can subsequently induce gene mutations. nih.gov While 6-nitrobenzo[a]pyrene is considered a weak mutagen in Salmonella, other isomers like 1- and 3-nitrobenzo[a]pyrene are potent mutagens. nih.gov The mutagenicity of these compounds is linked to metabolic processes involving both nitroreduction and, in the presence of S9 or hepatocytes, transesterification. nih.gov

Role of Nitroreduction and Ring Oxidation in Bioactivation Pathways

The bioactivation of nitro-PAHs into genotoxic agents can occur through several metabolic routes, primarily nitroreduction and ring oxidation. researchgate.net

Nitroreduction involves the enzymatic reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. nih.gov The N-hydroxyamino intermediate is a key reactive species that can bind to DNA. researchgate.net This pathway is crucial for the activation of many nitro-PAHs. aacrjournals.org For example, the major DNA adduct formed from 1-nitropyrene is N-(deoxyguanosin-8-yl)-1-aminopyrene, which arises from nitroreduction. aacrjournals.org

Ring oxidation, catalyzed by cytochrome P450 enzymes, leads to the formation of epoxides and dihydrodiols. nih.gov For some nitro-PAHs, a combination of both ring oxidation and nitroreduction is necessary for activation. acs.org For instance, research on 6-nitrochrysene (B1204248) has explored a pathway involving both ring oxidation to a dihydrodiol and subsequent nitroreduction to form a reactive hydroxylamino derivative. acs.org

While both pathways are significant, their relative importance can vary depending on the specific nitro-PAH and the metabolic system involved. tandfonline.com For 1- and 3-nitrobenzo[a]pyrene, evidence suggests that both ring oxidation leading to diol-epoxides and nitroreduction contribute to their mutagenicity. nih.gov

Interactions with Cellular Macromolecules Beyond DNA (e.g., Protein Adducts)

In addition to DNA, the reactive metabolites of xenobiotics can also form covalent adducts with other cellular macromolecules, such as proteins. acs.org Protein adducts can serve as dosimeters of exposure and may also contribute to the toxic effects of the compound. acs.org

Studies with 1-nitropyrene have shown that it forms adducts with proteins, and these adducts can be detected in various internal organs of exposed rats. acs.org The formation of both protein and DNA adducts from 1-nitropyrene proceeds through intermediates of the nitroreduction pathway. acs.org Hemoglobin adducts of nitro-PAH metabolites have also been identified and are being explored as source-specific biomarkers of exposure. nih.gov These adducts are formed from the reactive hydroxylamine (B1172632) intermediates that result from nitroreduction. nih.gov

While specific data on protein adduct formation by Benzo(a)pyren-6-ol, 1-nitro- is not available, the established reactivity of its parent compound and related nitro-PAHs towards proteins suggests that this is a likely mechanism of interaction.

Oxidative Stress Induction and Reactive Oxygen Species (ROS) Generation

Exposure to environmental pollutants like PAHs and nitro-PAHs can lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, a state known as oxidative stress. physiology.org ROS can damage cellular components, including lipids, proteins, and DNA. physiology.org

The metabolism of benzo[a]pyrene is known to generate ROS. mdpi.com Similarly, 1-nitropyrene has been shown to induce a concentration-dependent increase in ROS generation in human lung epithelial cells. shu.edu.cn This ROS production is thought to be a mechanism contributing to its cytotoxic effects. shu.edu.cn Studies have also shown that 1-nitropyrene can induce DNA damage through the formation of ROS in human endothelial cells, with metabolites from nitroreduction being the primary mediators of this effect. semanticscholar.org

In some cell types, such as U1 macrophages, benzo[a]pyrene treatment has been observed to cause a significant increase in ROS levels. nih.gov This induction of oxidative stress can contribute to inflammatory responses and cellular damage. nih.gov

Advanced Analytical Techniques for Characterization and Quantification of Benzo a Pyren 6 Ol, 1 Nitro

High-Resolution Spectroscopic Characterization

Spectroscopic techniques are indispensable for the definitive structural confirmation of Benzo(a)pyren-6-ol, 1-nitro-. These methods probe the interaction of the molecule with electromagnetic radiation, providing a unique fingerprint based on its molecular structure and electronic properties.

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation

Detailed IR and Raman spectroscopic data, supported by density functional theory (DFT) calculations, have been instrumental in assigning the vibrational modes of nitrobenzo[a]pyrene isomers. nih.govsfasu.edu For Benzo(a)pyren-6-ol, 1-nitro-, the presence of the nitro (NO₂) and hydroxyl (-OH) groups introduces characteristic vibrational frequencies. The nitro group typically exhibits strong symmetric and asymmetric stretching vibrations. sfasu.edu The hydroxyl group is characterized by a distinct O-H stretching band and bending vibrations. apacwomen.ac.in

The calculated IR spectra can reveal differences between planar and non-planar structures, which can be used to infer the orientation of the nitro group and thus predict the potential toxicity of the isomer. conicet.gov.arresearchgate.net Correlations between structural parameters and vibrational data are crucial for understanding structure-function relationships related to the biological activity of this class of compounds. sfasu.edu

Table 1: Characteristic Vibrational Frequencies for Functional Groups in Benzo(a)pyren-6-ol, 1-nitro-

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1500 - 1600
Nitro (NO₂)Symmetric Stretch1300 - 1400
Hydroxyl (-OH)O-H Stretch3200 - 3600
Aromatic C-HC-H Stretch3000 - 3100
Aromatic C=CC=C Stretch1400 - 1600

Note: The exact positions of these bands can be influenced by the molecular environment and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural assignment of complex organic molecules like Benzo(a)pyren-6-ol, 1-nitro-. researchgate.netsfasu.edu Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the precise determination of substituent positions on the benzo[a]pyrene (B130552) backbone. researchgate.netsemanticscholar.org

For the related compound 6-nitrobenzo[a]pyrene, the ¹H NMR spectrum shows characteristic shifts for the protons on the aromatic ring. researchgate.netsemanticscholar.org The introduction of a hydroxyl group at the 6-position and a nitro group at the 1-position in Benzo(a)pyren-6-ol, 1-nitro- would significantly alter the chemical shifts of nearby protons due to electronic effects. Assignments are typically confirmed using two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate proton and carbon signals. sfasu.eduresearchgate.net

Fungal metabolism studies of 6-nitrobenzo[a]pyrene have utilized ¹H NMR to identify metabolites such as 1- and 3-hydroxy-6-nitrobenzo[a]pyrene, demonstrating the utility of this technique in tracking biotransformation products. tandfonline.com

Table 2: Predicted ¹H NMR Chemical Shift Ranges for Benzo(a)pyren-6-ol, 1-nitro-

Proton TypePredicted Chemical Shift (ppm)Notes
Aromatic Protons7.5 - 9.5The exact shift depends on the proximity to the nitro and hydroxyl groups.
Hydroxyl ProtonVariableThe chemical shift is sensitive to solvent, concentration, and temperature.

Note: These are estimated ranges. Actual values would need to be determined experimentally.

Electronic Spectroscopy (UV-Visible Absorption and Fluorescence) for Optical Properties

UV-Visible absorption and fluorescence spectroscopy are used to investigate the electronic properties of Benzo(a)pyren-6-ol, 1-nitro-. nih.govresearchgate.net These techniques are based on the transitions of electrons between different energy levels upon absorption of ultraviolet or visible light. The extended π-conjugated system of the benzo[a]pyrene core gives rise to characteristic absorption and emission spectra. mdpi.com

The position and intensity of the absorption bands are influenced by the substituents on the aromatic ring. mdpi.comresearchgate.net The nitro group, being an electron-withdrawing group, and the hydroxyl group, an electron-donating group, can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) compared to the parent benzo[a]pyrene molecule. nih.gov UV-visible spectra have been used to confirm the identity of synthesized nitrobenzo[a]pyrene isomers. sfasu.edu

Fluorescence spectroscopy is particularly sensitive for detecting polycyclic aromatic hydrocarbons and their derivatives. researchgate.netmdpi.com However, the presence of the nitro group often leads to quenching of fluorescence, which can impact detection sensitivity. researchgate.net Despite this, fluorescence detection, often coupled with HPLC, remains a valuable tool for the analysis of hydroxylated PAH metabolites. cdc.gov

Table 3: Typical Electronic Spectroscopy Data for Pyrene Derivatives

TechniqueWavelength RangeInformation Obtained
UV-Visible Absorption250 - 500 nmπ-π* and n-π* electronic transitions, conjugation effects. nih.gov
Fluorescence Emission350 - 600 nmElectronic structure of the excited state, environmental sensitivity. researchgate.net

Chromatographic Separation and Mass Spectrometry for Trace Analysis

Chromatographic techniques are essential for separating Benzo(a)pyren-6-ol, 1-nitro- from complex mixtures, while mass spectrometry provides highly sensitive and specific detection.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nitro-PAH and their hydroxylated metabolites. d-nb.infonih.gov It is particularly well-suited for separating isomers that are difficult to distinguish by other means. nih.goviarc.fr Both normal-phase and reversed-phase HPLC can be employed, with the choice of column and mobile phase being critical for achieving optimal separation. nih.gov

In reversed-phase HPLC, the general elution order sees the parent nitro-PAHs eluting before their more polar phenolic derivatives. nih.gov The orientation of the nitro group also influences the retention time, with isomers having their nitro groups perpendicular to the aromatic ring eluting faster. nih.gov HPLC coupled with fluorescence or mass spectrometry detection provides the sensitivity needed for quantifying trace levels of these compounds in environmental and biological samples. cdc.govtandfonline.comkoreascience.kr For instance, an HPLC-MS/MS method has been developed for the quantification of urinary 6-hydroxynitropyrene, a related compound. tandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds in environmental samples. mdpi.comresearchgate.net While less commonly used for highly polar compounds like hydroxylated nitro-PAHs without derivatization, it offers excellent separation efficiency and definitive identification based on mass spectra. gcms.czresearchgate.net

For the analysis of hydroxylated PAHs by GC-MS, a derivatization step is often required to increase their volatility and thermal stability. gcms.cz This typically involves converting the hydroxyl group to a less polar ether or ester. Following separation on a capillary column, the mass spectrometer fragments the molecules in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint. semanticscholar.orgsfasu.edunist.gov GC-MS has been widely applied to the analysis of nitro-PAHs in various matrices, including airborne particulate matter. mdpi.comresearchgate.net The use of high-resolution mass spectrometry (HRMS) can further enhance specificity and allow for the determination of the elemental composition of the analytes. gcms.czacs.org

Table 4: Comparison of HPLC and GC-MS for Benzo(a)pyren-6-ol, 1-nitro- Analysis

TechniqueSample RequirementsDerivatizationDetectionKey Advantages
HPLCSoluble in mobile phaseNot usually requiredUV, Fluorescence, MSGood for polar, non-volatile compounds and isomer separation. d-nb.infonih.gov
GC-MSVolatile, thermally stableOften required for -OH groupMass SpectrometryHigh separation efficiency, definitive identification. mdpi.comresearchgate.net

Computational and Theoretical Investigations of Benzo a Pyren 6 Ol, 1 Nitro

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Benzo(a)pyren-6-ol, 1-nitro- at the molecular level. These methods model the electronic structure of the molecule to predict its geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of nitro-PAHs. kyushu-u.ac.jpsfasu.eduscispace.com By approximating the electron density of a molecule, DFT can accurately predict its three-dimensional structure and electronic properties.

For nitro-PAHs, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311+G**, are employed to determine optimized molecular geometries. sfasu.edusfasu.edu These calculations reveal bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's shape. For instance, in studies of mononitrated benzo[a]pyrenes, there is good agreement between DFT-calculated geometries and experimental data where available. sfasu.edu A key structural feature often investigated is the orientation of the nitro (NO2) group relative to the aromatic ring system. conicet.gov.ar In the case of 6-nitrobenzo[a]pyrene, the nitro group has a significant dihedral angle of 62.6° with respect to the aromatic rings, a feature that has been confirmed by both theoretical and experimental results. conicet.gov.ar This out-of-plane geometry is thought to influence the compound's biological activity. conicet.gov.ar

Electronic structure analysis through DFT provides valuable information on the distribution of electrons within the molecule, which is crucial for understanding its reactivity. Parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are calculated to assess the molecule's susceptibility to electrophilic and nucleophilic attack.

Table 1: Selected DFT-Calculated Geometrical Parameters for Nitro-PAHs

Parameter1-nitrobenzo[a]pyrene3-nitrobenzo[a]pyrene6-nitrobenzo[a]pyrene
C-N Bond Length (Å) Data not availableData not availableData not available
N-O Bond Lengths (Å) Data not availableData not availableData not available
NO2 Dihedral Angle (°) Data not availableData not available62.6 conicet.gov.ar

Prediction of Spectroscopic Parameters (Vibrational Frequencies, Electronic Transitions)

Quantum chemical calculations are instrumental in predicting the spectroscopic properties of molecules like Benzo(a)pyren-6-ol, 1-nitro-. These predictions are vital for interpreting experimental spectra and for the development of analytical methods for detecting these compounds.

DFT calculations can accurately predict vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of a molecule. sfasu.edusfasu.edu For mononitrated benzo[a]pyrenes, calculated vibrational data have been shown to be within approximately 5 cm⁻¹ of experimental values. sfasu.edusfasu.edu These calculations allow for the assignment of specific vibrational modes, with particular attention often paid to the vibrations of the nitro group, which can serve as a spectroscopic signature. sfasu.edusfasu.edu

Electronic transitions, which are observed in UV-visible absorption spectra, can also be predicted. kyushu-u.ac.jp These calculations provide information about the energies required to excite electrons from the ground state to higher energy states.

Time-Dependent DFT (TD-DFT) for Excited State Dynamics

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. kyushu-u.ac.jpbenthamdirect.commdpi.com This method is particularly useful for understanding the photochemistry and photophysics of nitro-PAHs. benthamdirect.combg.ac.rsbg.ac.rs

TD-DFT calculations can predict the energies of the lowest singlet and triplet excited states, as well as the oscillator strengths for electronic transitions, which determine the intensity of absorption bands. kyushu-u.ac.jp By calculating the excited state properties, TD-DFT can help to elucidate the pathways of photochemical reactions and the lifetimes of excited states. kyushu-u.ac.jp

Molecular Dynamics Simulations for Biological Interactions and Conformations

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov This method allows for the investigation of how molecules like Benzo(a)pyren-6-ol, 1-nitro- interact with biological systems, such as proteins and DNA, and how they behave in different environments. nih.govnih.gov

MD simulations can provide insights into the conformational flexibility of a molecule, revealing the different shapes it can adopt. mdpi.com For nitro-PAHs, this is important for understanding how they might bind to the active sites of enzymes involved in their metabolic activation or detoxification. conicet.gov.ar The simulations can also shed light on the role of solvent molecules, such as water, in these interactions. nih.gov By simulating the behavior of the molecule in an aqueous environment, researchers can better understand its solubility and how it is transported within biological systems. nih.gov

Structure-Activity Relationship (SAR) Modeling for Mechanistic Insights

Structure-Activity Relationship (SAR) modeling is a computational approach that aims to find correlations between the chemical structure of a compound and its biological activity. scispace.comnih.govacs.org For nitro-PAHs, SAR studies are crucial for understanding the structural features that contribute to their mutagenicity and carcinogenicity. sfasu.edunih.gov

These models often use molecular descriptors derived from quantum chemical calculations, such as electronic properties, steric parameters, and thermodynamic properties. scispace.com By analyzing a series of related compounds with varying activities, SAR models can identify which molecular features are most important for a particular biological effect. nih.gov For example, studies on nitrated benzo[a]pyrene (B130552) derivatives have suggested that the position of the nitro group on the aromatic ring system is a key determinant of mutagenic potential. sfasu.edunih.gov Specifically, nitro substitution at the 3-position of benzo[a]pyrene has been associated with higher mutagenicity compared to substitution at the 1- or 6-positions. nih.gov The orientation of the nitro group relative to the plane of the aromatic rings has also been identified as a significant factor influencing toxicity. conicet.gov.ar

Theoretical Elucidation of Chemical Reaction Mechanisms (e.g., Atmospheric Degradation, Metabolic Pathways)

Computational methods are extensively used to investigate the chemical reactions that nitro-PAHs undergo, both in the environment and within biological systems. nih.gov Quantum chemical calculations can be used to map out the potential energy surfaces of reactions, identifying transition states and reaction intermediates. researchgate.netresearchgate.net

In the context of atmospheric chemistry, theoretical studies have explored the formation of nitro-PAHs from the gas-phase reactions of parent PAHs with hydroxyl (OH) and nitrate (B79036) (NO3) radicals. nih.govresearchgate.net These calculations have revealed the important catalytic role that water molecules can play in these formation processes. nih.gov

Regarding metabolic pathways, computational studies can help to elucidate the mechanisms by which nitro-PAHs are activated to their ultimate carcinogenic forms. This often involves enzymatic reactions such as nitroreduction and ring oxidation. nih.gov By modeling these reactions, researchers can gain a better understanding of the factors that influence the metabolic fate of these compounds and their potential to cause cellular damage.

Q & A

Q. What are the key considerations for synthesizing 1-nitro-Benzo(a)pyren-6-ol from Benzo[a]pyrene (BaP)?

Synthesis typically involves nitration and hydroxylation steps. A validated method uses the Vilsmeier-Haack reaction with POCl₃ and DMF to introduce a formyl group at the 8-position of BaP, followed by Baeyer-Villiger oxidation to form the 6-ol derivative. Nitration is achieved via electrophilic substitution under controlled acidic conditions. Critical parameters include reaction temperature (optimized at 80°C for nitration) and inert atmosphere to prevent oxidative decomposition of intermediates .

Q. How can researchers ensure the stability of 1-nitro-Benzo(a)pyren-6-ol during storage?

The compound is prone to auto-oxidation , leading to diones (e.g., 1,6-, 3,6-, and 6,12-diones). Store under inert gas (argon/nitrogen) at –20°C in amber vials. Analytical monitoring via HPLC with UV detection (λ = 254 nm) is recommended to assess purity over time .

Q. What analytical techniques are optimal for characterizing 1-nitro-Benzo(a)pyren-6-ol?

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (theoretical: 313.07393 g/mol) and isotopic patterns .
  • NMR : Use ¹³C-NMR to resolve aromatic carbons and verify nitro/hydroxyl group positions.
  • XlogP : Estimate hydrophobicity (XlogP ≈ 5.8) to guide solvent selection for extraction .

Advanced Research Questions

Q. How do metabolic pathways influence the genotoxicity of 1-nitro-Benzo(a)pyren-6-ol in mammalian systems?

Like BaP, this derivative undergoes cytochrome P450 (CYP1A1/1B1)-mediated activation , forming reactive epoxides. Advanced studies should:

  • Use HPLC-MS/MS to detect DNA adducts (e.g., dG-N²-BPDE) in vitro.
  • Compare metabolic rates in liver microsomes vs. lung cells, as tissue-specific CYP expression alters adduct profiles .

Q. How can researchers resolve contradictory data on environmental PAH monitoring when using 1-nitro-Benzo(a)pyren-6-ol as a tracer?

Discrepancies arise from solvent extraction efficiency (e.g., cyclohexane vs. methylene chloride) and matrix effects. Mitigation strategies:

  • Internal standards : Use deuterated analogs (e.g., BaP-d12) for recovery correction.
  • Normalize to BaP : Report PAH concentrations as ratios to BaP to account for variability in emission sources .

Q. What experimental designs are effective for studying oxidative degradation products of 1-nitro-Benzo(a)pyren-6-ol?

  • Forced degradation studies : Expose the compound to H₂O₂/UV light and monitor via LC-TOF-MS to identify diones.
  • Computational modeling : Use density functional theory (DFT) to predict reactive sites and validate with experimental kinetic data .

Q. How does the nitro group influence DNA adduct formation compared to parent BaP?

The nitro group enhances electrophilicity, increasing adduct formation at guanine residues. Advanced protocols:

  • ³²P-postlabeling : Quantify adducts in exposed cell lines (e.g., HepG2).
  • Molecular docking : Simulate interactions with DNA to identify preferential binding sites (e.g., major vs. minor grooves) .

Methodological Challenges and Solutions

3.1 Addressing low yields in nitration reactions:

  • Optimize nitric acid/sulfuric acid ratios (e.g., 1:3 v/v) and reaction time (≤4 hr).
  • Use microwave-assisted synthesis to reduce side reactions and improve regioselectivity .

3.2 Managing interference in environmental samples:

  • Solid-phase extraction (SPE) : Use C18 cartridges with 10% methanol elution to isolate PAHs from complex matrices.
  • GC×GC-TOF/MS : Enhance resolution of co-eluting nitro-PAHs in air particulate matter .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.